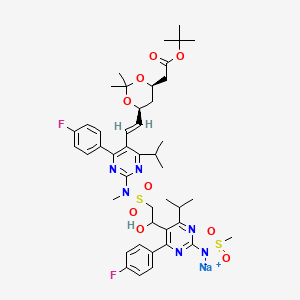
Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: In biological research, it may be used to study cellular processes and molecular interactions.
Medicine: In medicine, the compound could be investigated for its potential therapeutic effects, such as targeting specific diseases or conditions.
Industry: In industrial applications, it may be used in the development of new materials or as a component in manufacturing processes.
Mécanisme D'action
The mechanism of action of Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other pyrimidine derivatives and sulfonamide-containing molecules.
Uniqueness: The uniqueness of Sodium (5-(2-(N-(5-((E)-2-((4S,6R)-6-(2-(tert-butoxy)-2-oxoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylsulfamoyl)-1-hydroxyethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)(methylsulfonyl)amide lies in its specific structure, which may confer unique properties and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C44H55F2N6NaO9S2 |
|---|---|
Poids moléculaire |
937.1 g/mol |
Nom IUPAC |
sodium;[5-[2-[[5-[(E)-2-[(4S,6R)-2,2-dimethyl-6-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-dioxan-4-yl]ethenyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-methylsulfamoyl]-1-hydroxyethyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-methylsulfonylazanide |
InChI |
InChI=1S/C44H55F2N6O9S2.Na/c1-25(2)37-33(21-20-31-22-32(60-44(8,9)59-31)23-35(54)61-43(5,6)7)39(27-12-16-29(45)17-13-27)50-42(49-37)52(10)63(57,58)24-34(53)36-38(26(3)4)47-41(51-62(11,55)56)48-40(36)28-14-18-30(46)19-15-28;/h12-21,25-26,31-32,34,53H,22-24H2,1-11H3;/q-1;+1/b21-20+;/t31-,32-,34?;/m1./s1 |
Clé InChI |
NERNQDWJZBKYBW-BFNIFTNYSA-N |
SMILES isomérique |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)CC(C4=C(N=C(N=C4C(C)C)[N-]S(=O)(=O)C)C5=CC=C(C=C5)F)O.[Na+] |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)CC(C4=C(N=C(N=C4C(C)C)[N-]S(=O)(=O)C)C5=CC=C(C=C5)F)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



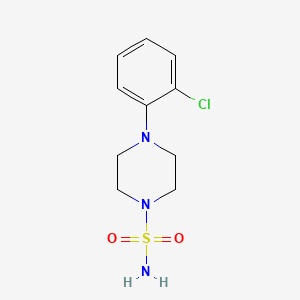

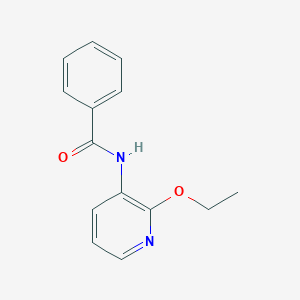

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)



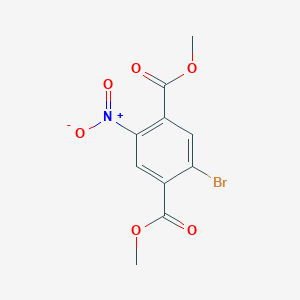
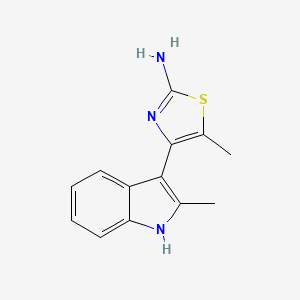
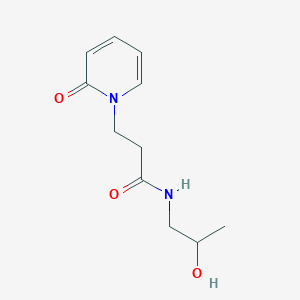
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)

